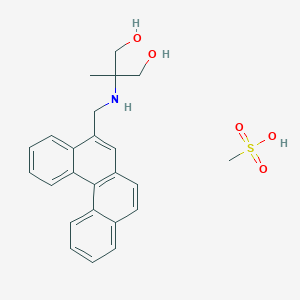

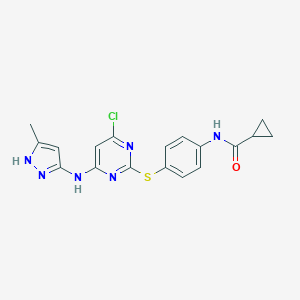

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate and similar compounds typically involves reactions that yield complex structures with significant biological activities. For instance, reactions utilizing ethoxymethylene compounds and activated methylene compounds under acidic or basic conditions lead to the formation of 2H-pyran-2-ones and fused pyran-2-ones, showcasing a variety of synthetic routes and intermediates in the synthesis of complex organic molecules (Kočevar et al., 1992).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate reveal intricate details about their configuration. Single crystal X-ray diffraction data have been utilized to confirm the structures, highlighting the importance of disorder in the molecules and weak intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Anticoagulants : Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is utilized as an important intermediate in the synthesis of anticoagulant drugs like apixaban. Its X-ray powder diffraction data is crucial for ensuring purity and effectiveness in the synthesis process (Wang, Suo, Zhang, Hou, & Li, 2017).

Antibacterial Activity : This compound is involved in the synthesis of novel 1,3,4-Oxadiazoles, which have shown potential antibacterial activity. Its role in creating such derivatives opens avenues in antibiotic development (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Diverse Compound Synthesis : It plays a part in the diversity-oriented synthesis of substituted Tetrahydropyrones. These compounds can be screened against various biological targets, making them significant in medicinal chemistry (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Biological and Chemical Processes

Biosynthesis in Wine Making : Ethyl 4-oxobutyrate is used to understand the biosynthesis of certain Gamma-Substituted-Gamma-Butyrolactones in sherry wines, highlighting its role in food chemistry and fermentation processes (Fagan, Kepner, & Webb, 1981).

Corrosion Inhibition : Derivatives of this compound have been synthesized and characterized for their role in corrosion inhibition, particularly in mild steel in acidic solutions. This application is significant in industrial chemistry and material science (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Catalysis in Chemical Reactions : It's used in the hydrogenation of esters at palladium black, which is a fundamental reaction in organic chemistry, particularly in the synthesis of pharmaceuticals (Slavinska, Sile, Rozenthal, Maurops, Popelis, Katkevich, Stonkus, & Lukevics, 2006).

Antimicrobial and Antioxidant Studies : The compound is used in the synthesis of lignan conjugates, showing significant antimicrobial and antioxidant activities. This is vital for developing new drugs and health supplements (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Pharmaceutical Applications

Anti-HIV-1 Activity : Derivatives synthesized from Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate have been evaluated for their anti-HIV-1 activity, indicating its importance in antiviral drug development (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Enzymatic Synthesis for Pharmaceutical Intermediates : The compound is used in enzyme-catalyzed asymmetric synthesis to produce optically active esters, which are important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

Propiedades

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFBZYFYTPPYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542194 |

Source

|

| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate | |

CAS RN |

103897-42-3 |

Source

|

| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)

![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)